Rezafungin Acetate

Pharmacokinetics Antifungal Half-life

Daily intravenous echinocandin dosing complicates outpatient therapy and prolongs hospitalization. Rezafungin acetate directly solves this with its 80-150 hour half-life, enabling once-weekly IV administration. - Enables early discharge and OPAT protocols for invasive candidiasis, reducing healthcare resource utilization. - Exhibits enhanced chemical stability in plasma and at elevated temperatures (up to 40°C) versus anidulafungin. - Useful in PK/PD modeling and antifungal susceptibility testing, including against FKS mutant Candida strains. Bulk stock available for clinical research and formulation development.

Molecular Formula C65H88N8O19
Molecular Weight 1285.456
CAS No. 1631754-41-0
Cat. No. B610452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRezafungin Acetate
CAS1631754-41-0
SynonymsRezafungin;  Biafungin;  SP-3025;  SP 3025;  SP3025;  CD101;  CD-101;  CD 101.
Molecular FormulaC65H88N8O19
Molecular Weight1285.456
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-]
InChIInChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51?,52-,53-,54-,55-,61+;/m0./s1
InChIKeyMXMWJAPNUIKPGF-DPHATNFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rezafungin Acetate Procurement: Next-Generation Echinocandin


Rezafungin acetate (CAS 1631754-41-0), also known as Biafungin or CD101 acetate, is a semi-synthetic, next-generation echinocandin antifungal agent. It functions as a 1,3-β-D-glucan synthase inhibitor, disrupting fungal cell wall synthesis in susceptible species including Candida, Aspergillus, and Pneumocystis . Rezafungin is a structural analog of anidulafungin, characterized by a choline moiety at the C5 ornithine position, which confers enhanced stability and solubility . Approved by the FDA in March 2023 under the brand name Rezzayo, it is indicated for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options [1].

Rezafungin Acetate: Key Differences from First-Generation Echinocandins


Despite belonging to the same echinocandin class, rezafungin acetate cannot be simply substituted with first-generation analogs like anidulafungin, caspofungin, or micafungin due to profound differences in pharmacokinetics, chemical stability, and dosing regimen. Rezafungin exhibits a terminal half-life of approximately 80-150 hours, which is roughly 3- to 5-fold longer than that of anidulafungin (24-26 hours), caspofungin (9-11 hours), and micafungin (11-17 hours) [1]. This extended half-life enables once-weekly intravenous dosing, in stark contrast to the daily administration required for first-generation echinocandins [2]. Furthermore, the unique choline aminal ether modification in rezafungin confers significantly enhanced chemical stability in plasma, aqueous solutions, and at elevated temperatures (up to 40°C), preventing the degradation pathways observed with anidulafungin and caspofungin . These differentiated properties directly impact clinical utility, patient management logistics, and overall treatment cost-effectiveness, making direct substitution scientifically and clinically inappropriate.

Rezafungin Acetate: Key Differentiation Evidence


Extended Half-Life vs. First-Generation Echinocandins

Rezafungin acetate exhibits a significantly prolonged terminal elimination half-life compared to first-generation echinocandins. This pharmacokinetic advantage is directly attributable to the choline aminal ether modification that stabilizes the molecule against chemical degradation [1]. The extended half-life underpins the once-weekly dosing regimen, a key differentiator for clinical and logistical applications.

Pharmacokinetics Antifungal Half-life

Once-Weekly vs. Daily Dosing Efficacy

In the randomized, double-blind, Phase 3 ReSTORE trial, once-weekly rezafungin (400 mg loading dose followed by 200 mg weekly) demonstrated non-inferior efficacy compared to once-daily caspofungin (70 mg loading dose followed by 50 mg daily) for the treatment of candidemia and invasive candidiasis [1]. The trial met its primary endpoints, showing similar 30-day all-cause mortality and Day 14 global cure rates between the two regimens. A pooled analysis of the STRIVE and ReSTORE trials further confirmed comparable efficacy across various Candida species [2].

Clinical Trial Invasive Candidiasis Efficacy

Superior Chemical Stability vs. First-Generation Echinocandins

Rezafungin acetate demonstrates superior chemical stability compared to its parent compound anidulafungin and other first-generation echinocandins. The choline moiety at the C5 ornithine position stabilizes the cyclic hexapeptide core, preventing ring opening and subsequent degradation [1]. In vitro stability studies show that rezafungin remains intact in plasma, aqueous solutions, and at elevated temperatures up to 40°C, whereas anidulafungin undergoes nonenzymatic chemical degradation to a ring-opened product at neutral to basic pH . Additionally, rezafungin does not form reactive intermediates when incubated with glutathione, in contrast to anidulafungin, which forms reactive electrophilic species, and caspofungin, which undergoes spontaneous chemical degradation .

Chemical Stability Degradation Formulation

Higher Cure Rates vs. Caspofungin in Key Candida Species

A pooled post-hoc analysis of the STRIVE and ReSTORE trials evaluated outcomes by baseline Candida species. Rezafungin demonstrated numerically higher Day 14 global cure rates compared to caspofungin in patients infected with Candida glabrata and Candida parapsilosis [1]. While the study was not powered for subgroup superiority, these data suggest potential differential activity that may be relevant for species-specific treatment decisions.

Candida species Clinical efficacy Species-specific

Favorable PK/PD: High AUC/MIC Ratio

Rezafungin exhibits concentration- and time-dependent fungicidal activity against Candida species, with the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) identified as the best pharmacodynamic parameter for efficacy [1]. This is similar to anidulafungin but contrasts with micafungin and caspofungin, for which AUC/MIC is also the primary driver. However, the prolonged half-life of rezafungin results in significantly higher cumulative drug exposure (AUC) over the dosing interval, enabling a high AUC/MIC ratio with once-weekly dosing .

Pharmacodynamics PK/PD AUC/MIC

Rezafungin Acetate: Key Application Scenarios


Reducing Infusion Burden with Once-Weekly Dosing

Rezafungin acetate's once-weekly dosing regimen, enabled by its 80-150 hour half-life, makes it a compelling candidate for clinical studies aiming to reduce healthcare resource utilization associated with daily intravenous antifungal therapy [1]. Researchers investigating strategies to minimize hospital length of stay, facilitate early discharge, or enable outpatient parenteral antimicrobial therapy (OPAT) for invasive candidiasis may preferentially select rezafungin over daily-dosed echinocandins like caspofungin or micafungin.

PK/PD Modeling and Dose Optimization

The unique pharmacokinetic profile of rezafungin acetate—characterized by linear kinetics, high protein binding (98%), and slow clearance—provides a distinct model compound for population PK/PD studies [1]. Researchers developing PK/PD models for echinocandins in special populations (e.g., critically ill, obese, pediatric, or patients on ECMO/CRRT) may utilize rezafungin to explore the impact of extended dosing intervals on target attainment (AUC/MIC) and to optimize dosing strategies that maximize efficacy while minimizing toxicity [2].

In Vitro Susceptibility Testing and Resistance Surveillance

Given the structural modifications that confer enhanced stability and solubility, rezafungin acetate serves as an important comparator compound in antifungal susceptibility testing and resistance surveillance programs. Its in vitro activity against Candida species, including those with FKS mutations conferring reduced susceptibility to first-generation echinocandins, makes it a valuable tool for monitoring emerging resistance and evaluating cross-resistance patterns [3]. Researchers may procure rezafungin to establish local MIC distributions, determine epidemiologic cut-off values (ECOFFs), and assess the clinical relevance of reduced susceptibility.

Formulation Development for Long-Acting Antifungals

The exceptional chemical stability of rezafungin acetate—demonstrated by its resistance to degradation in plasma, aqueous solutions, and at elevated temperatures up to 40°C—positions it as a benchmark compound for formulation scientists developing next-generation, long-acting antifungal products [4]. Its stability profile, conferred by the choline aminal ether moiety, provides a chemical scaffold for the rational design of novel echinocandin analogs with improved shelf-life and reduced cold-chain requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rezafungin Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.